An In-depth Technical Guide on the Mechanism of Action of the Kir2.1 Inhibitor ML133 (VU0240382)
An In-depth Technical Guide on the Mechanism of Action of the Kir2.1 Inhibitor ML133 (VU0240382)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the mechanism of action of ML133, a selective inhibitor of the inwardly rectifying potassium channel Kir2.1. While the initial query referenced VU0240382, the available scientific literature extensively characterizes ML133 as the primary tool compound for studying Kir2.1 inhibition. It is highly probable that VU0240382 is an internal designation for ML133 or a closely related analog from the same chemical series. This document will, therefore, focus on the well-established data for ML133.
Introduction to Kir2.1 Channels
Inwardly rectifying potassium (Kir) channels are a family of ion channels crucial for maintaining the resting membrane potential and regulating cellular excitability in various cell types, including neurons, cardiac myocytes, and glial cells.[1] The Kir2.1 channel, encoded by the KCNJ2 gene, is a classical inward rectifier, meaning it allows potassium ions (K+) to flow more readily into the cell than out.[2][3] Structurally, Kir2.1 channels are tetramers, with each subunit comprising two transmembrane helices and cytoplasmic N- and C-termini.[4][5] The pore of the channel is formed by the four subunits and contains a selectivity filter for K+. The inward rectification property is due to voltage-dependent block of the pore by intracellular polyamines and magnesium ions.[3][5]
Pharmacological Profile of ML133
ML133 is a potent and selective small-molecule inhibitor of the Kir2.x family of channels.[1][6][7] Its inhibitory action is pH-dependent, with increased potency at more alkaline pH.[6][7]
The following tables summarize the quantitative data for ML133's inhibitory activity against various ion channels.
Table 1: Inhibitory Potency of ML133 on Kir2.x Channels
| Channel | Species | IC50 (μM) at pH 7.4 | IC50 (nM) at pH 8.5 | Reference |
| Kir2.1 | mouse | 1.8 | 290 | [6][7] |
| Kir2.2 | human | 2.9 | - | |
| Kir2.3 | human | 4.0 | - | |
| Kir2.6 | human | 2.8 | - |
Table 2: Selectivity Profile of ML133 Against Other Kir Channels and hERG
| Channel | Species | IC50 (μM) | Reference |
| Kir1.1 (ROMK) | rat | > 300 | [6] |
| Kir4.1 | rat | 76 | [6] |
| Kir7.1 | human | 33 | [6] |
| hERG | - | >30 (inactive) | [6] |
Table 3: Cytochrome P450 Inhibition Profile of ML133
| Enzyme | IC50 (μM) | Reference |
| CYP1A2 | 3.3 | [6][8] |
| CYP2C9 | > 30 | [6][8] |
| CYP2D6 | 0.13 | [6][8] |
| CYP3A4 | > 30 | [6][8] |
Mechanism of Action
ML133 acts as a pore blocker of the Kir2.1 channel.[1] This direct inhibition of the channel's ion-conducting pathway prevents the influx of K+ ions, leading to depolarization of the cell membrane. The site of action is believed to be intracellular, with the uncharged form of the molecule crossing the cell membrane and the protonated, charged form blocking the channel from the inside. This is supported by the pH-dependent nature of its potency.[6]
Mutagenesis studies have identified specific amino acid residues within the second transmembrane segment (M2) of Kir2.1 that are critical for ML133's inhibitory activity. Specifically, residues Asp172 and Ile176 are key molecular determinants for the potency of ML133.[6][8]
Caption: Mechanism of action of ML133 on the Kir2.1 channel.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of ML133.
This technique is used to directly measure the ion currents flowing through the Kir2.1 channels in the membrane of a single cell.
Objective: To determine the inhibitory effect of ML133 on Kir2.1 channel currents and to calculate its IC50 value.
Materials:
-
HEK293 cells stably expressing the Kir2.1 channel.
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Bath solution (extracellular): 140 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES (pH adjusted to 7.4 or 8.5 with KOH).[7]
-
Pipette solution (intracellular): (A typical composition would be) 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH adjusted to 7.2 with KOH).
-
ML133 stock solution in DMSO.
Procedure:
-
HEK293 cells expressing Kir2.1 are cultured on glass coverslips.
-
A coverslip is transferred to the recording chamber on the microscope stage and perfused with the bath solution.
-
A micropipette with a resistance of 3-4 MΩ is filled with the pipette solution and brought into contact with a cell to form a high-resistance seal (giga-seal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential, and voltage steps or ramps are applied to elicit Kir2.1 currents. A typical voltage protocol involves a step to -100 mV to record the inward current, followed by a voltage ramp from -100 mV to +100 mV.[6] This protocol is repeated at regular intervals (e.g., every 10 seconds).
-
After a stable baseline recording is established, ML133 at various concentrations is applied to the bath solution.
-
The inhibition of the Kir2.1 current is measured as the percentage decrease in current amplitude after the application of ML133.
-
A dose-response curve is generated by plotting the percentage inhibition against the concentration of ML133, and the IC50 value is calculated.
This is a fluorescence-based high-throughput screening assay used to identify modulators of potassium channels. It uses the K+ surrogate ion, thallium (Tl+), and a Tl+-sensitive fluorescent dye.
Objective: To screen for and characterize the inhibitory activity of compounds like ML133 on Kir2.1 channels in a high-throughput format.
Materials:
-
HEK293 cells stably expressing the Kir2.1 channel.
-
384-well microplates.
-
Fluorescent plate reader (e.g., FlexStation).
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).[9]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3).
-
Stimulus buffer containing thallium sulfate (B86663) and potassium sulfate.[9]
-
ML133 stock solution in DMSO.
Procedure:
-
HEK293-Kir2.1 cells are plated into 384-well microplates.
-
The cells are loaded with a Tl+-sensitive fluorescent dye.
-
After an incubation period, the excess dye is removed, and the cells are washed with assay buffer.
-
A baseline fluorescence reading is taken.
-
ML133 at various concentrations is added to the wells and incubated with the cells.
-
The stimulus buffer containing Tl+ is added to the wells to initiate Tl+ influx through the open Kir2.1 channels.
-
The fluorescence intensity is measured over time. An increase in intracellular Tl+ leads to an increase in fluorescence.
-
In the presence of an inhibitor like ML133, the Tl+ influx is reduced, resulting in a lower fluorescence signal compared to the control.
-
The percentage inhibition is calculated, and a dose-response curve is generated to determine the IC50 value.
Caption: Workflow for key experiments to characterize ML133.
Conclusion
ML133 is a well-characterized, potent, and selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. Its mechanism of action as a pore blocker, with key interacting residues identified, makes it an invaluable tool for studying the physiological and pathophysiological roles of Kir2.1 channels. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate the effects of this and similar compounds on Kir2.1 and other ion channels. The pH-dependent nature of ML133's potency and its cytochrome P450 inhibition profile are important considerations for its application in various experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Kir2.1 - Wikipedia [en.wikipedia.org]
- 3. Inwardly rectifying potassium channels: their structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
